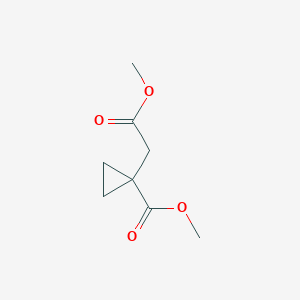![molecular formula C16H16FN3OS2 B2437456 N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide CAS No. 380638-34-6](/img/structure/B2437456.png)
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antiviral/Antimicrobial Activities
- N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide is involved in the synthesis of urea and thiourea derivatives of piperazine with potential antiviral and antimicrobial activities. For instance, compounds synthesized using similar structures showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
Spectroscopic Studies and Crystal Structure
- The compound's derivatives have been characterized through spectroscopic techniques and crystal structure analysis. For example, N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, a derivative, was analyzed using FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, and its crystal structure was determined (Balaban et al., 2008).
PET Tracer Development for Neuropsychiatric Disorders
- Derivatives of N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide are used in developing PET tracers. For instance, certain derivatives have shown potential as PET radioligands for quantification of 5-HT1A receptors, which are significant in studying neuropsychiatric disorders (García et al., 2014).
Imaging Fatty Acid Amide Hydrolase in Brain
- In positron emission tomography (PET) imaging, some derivatives have been developed for in vivo visualization of fatty acid amide hydrolase (FAAH) in the brain. These compounds demonstrate high binding affinity for FAAH, making them useful in brain imaging studies (Shimoda et al., 2015).
Dopamine D3 Receptor Imaging
- Novel carbon-11-labeled carboxamide derivatives of the compound have been synthesized for potential use in PET imaging of dopamine D3 receptors. These radioligands are significant in researching dopamine's role in various neurological conditions (Gao et al., 2008).
Mechanism of Action
Target of Action
The primary target of N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide is currently unknown. The compound contains a 4-fluorophenylpiperazine moiety , which is a common structural feature in many pharmaceuticals and is known to interact with various receptors in the body.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, compounds with a 4-fluorophenylpiperazine structure can interact with their targets (often receptors or enzymes) by binding to their active sites, leading to a change in the target’s function . The exact nature of this interaction and the resulting changes would depend on the specific target.
Biochemical Pathways
Given the presence of the 4-fluorophenylpiperazine moiety, it’s possible that the compound could influence pathways involving neurotransmission, as many drugs with this structure are known to do .
properties
IUPAC Name |
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS2/c17-12-3-5-13(6-4-12)19-7-9-20(10-8-19)16(22)18-15(21)14-2-1-11-23-14/h1-6,11H,7-10H2,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMGFFNYPHLZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2437377.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)
![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)

![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)

![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)

